molecular formula C20H22ClN3O2S2 B2604562 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-cyclohexylacetamide CAS No. 687563-67-3

2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-cyclohexylacetamide

Cat. No. B2604562
CAS RN: 687563-67-3
M. Wt: 435.99
InChI Key: IPFIUVKVMHMKBZ-UHFFFAOYSA-N
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Description

2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-cyclohexylacetamide is a useful research compound. Its molecular formula is C20H22ClN3O2S2 and its molecular weight is 435.99. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

The compound has shown potential in the field of cancer research. It has demonstrated antiproliferative activity against selected human cancer cell lines, including liver (HEPG2), colon (HT-29), lung (A549), and breast (MCF-7) cancer cell lines . This suggests that it could be used in the development of new anticancer drugs.

Inhibition of Dihydrofolate Reductase (DHFR)

The compound has been found to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides and thus DNA replication . This inhibition could potentially be used to halt the growth of rapidly dividing cells, such as cancer cells.

Inhibition of Tyrosine Kinases

The compound has been identified as a good inhibitor of PDGFr (platelet-derived growth factor) or FGFr (fibroblast growth factor) tyrosine kinases . Tyrosine kinases are enzymes that catalyze a specific phosphorylation of tyrosine, playing a key role in many cellular processes, including cell growth and differentiation. Inhibition of these enzymes could be used in the treatment of diseases such as cancer.

Antitumor Effects

The compound has shown good antitumor effects on carcinosarcoma in rats . This suggests potential use in the development of treatments for this type of cancer.

Antibacterial Activity

Thiazolo[3,2-a]pyrimidine derivatives, which include the compound , have demonstrated high antibacterial activity . This suggests potential use in the development of new antibacterial drugs.

Anti-inflammatory Activity

Thiazolo[3,2-a]pyrimidine derivatives have also shown high anti-inflammatory activity . This suggests potential use in the development of new anti-inflammatory drugs.

Potential Activity Against Rheumatoid Arthritis

One of the molecules similar to the compound , dilmapimod, has shown potential activity against rheumatoid arthritis . This suggests that the compound could potentially be used in the development of treatments for this condition.

Antiproliferative Effect Against Various Cancer Cell Lines

Compounds similar to the one have exhibited antiproliferative effect against cell lines of leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer . This suggests potential use in the development of treatments for these types of cancer.

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2S2/c21-13-6-8-15(9-7-13)24-19(26)18-16(10-11-27-18)23-20(24)28-12-17(25)22-14-4-2-1-3-5-14/h6-9,14H,1-5,10-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFIUVKVMHMKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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